molecular formula C12H13F3N2 B8465420 3-(4-Trifluoromethyl-cyclohex-1-enyl)-pyridin-2-ylamine

3-(4-Trifluoromethyl-cyclohex-1-enyl)-pyridin-2-ylamine

Cat. No. B8465420
M. Wt: 242.24 g/mol
InChI Key: ZXAVIWQSMJLTKP-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

Prepared in analogy to example 262 step a-b), starting from N-(pyridin-2-yl)pivalamide and 4-(trifluoromethyl)cyclohexanone. 3-(4-Trifluoromethyl-cyclohex-1-enyl)-pyridin-2-ylamine was obtained after column chromatography on silica gel using a gradient from CH2Cl2 to CH2Cl2/MeOH 19:1 (v/v) as eluent as a white solid (yield: 26% over 2 steps).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7]C(=O)C(C)(C)C.[F:14][C:15]([F:24])([F:23])[CH:16]1[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]1.C(Cl)Cl>C(Cl)Cl.CO>[F:14][C:15]([F:24])([F:23])[CH:16]1[CH2:21][CH2:20][C:19]([C:3]2[C:2]([NH2:7])=[N:1][CH:6]=[CH:5][CH:4]=2)=[CH:18][CH2:17]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)NC(C(C)(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1CCC(CC1)=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared in analogy to example 262 step a-b),

Outcomes

Product
Name
Type
product
Smiles
FC(C1CC=C(CC1)C=1C(=NC=CC1)N)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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